molecular formula C18H15Cl2N3O B13769060 Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)- CAS No. 71125-20-7

Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)-

Cat. No.: B13769060
CAS No.: 71125-20-7
M. Wt: 360.2 g/mol
InChI Key: IGNVKXLGRBJBSK-FMIVXFBMSA-N
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Description

ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the benzodiazepine class, which is widely recognized for its psychoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- involves multiple steps, starting from the preparation of the benzodiazepine core. The process typically includes:

    Formation of the benzodiazepine core: This is achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Acetamide formation: The final step involves the reaction of the chlorinated benzodiazepine with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual chlorination and acetamide functional group make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

71125-20-7

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

(2E)-2-[7-chloro-5-(2-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide

InChI

InChI=1S/C18H15Cl2N3O/c1-23-12(9-17(21)24)10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23/h2-9H,10H2,1H3,(H2,21,24)/b12-9+

InChI Key

IGNVKXLGRBJBSK-FMIVXFBMSA-N

Isomeric SMILES

CN1/C(=C/C(=O)N)/CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl

Canonical SMILES

CN1C(=CC(=O)N)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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